6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative characterized by a pyridone core with a 4-chlorophenyl group at position 6 and a 3-fluorobenzyl substituent at position 1. This compound belongs to a class of molecules studied for their anticancer, antimicrobial, and antioxidant activities due to their structural resemblance to bioactive 1,4-dihydropyridines (1,4-DHPs) .
Its physicochemical properties, such as molecular weight (~356.78 g/mol based on formula C₁₉H₁₂ClFN₂O), can be inferred from structurally similar compounds in (e.g., Catalog 162699, which has a molecular weight of 322.32 g/mol with a 4-fluorophenyl group instead of 4-chlorophenyl) .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZOCIIBZAOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No: 339109-82-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H12ClFN2O
- Molecular Weight : 338.76 g/mol
- Boiling Point : 527.3 ± 50.0 °C (predicted)
- Density : 1.38 ± 0.1 g/cm³ (predicted)
- pKa : -5.22 ± 0.70 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the chlorophenyl and fluorobenzyl groups enhances its lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of pyridinecarbonitrile showed potent activity against breast cancer cells, inducing apoptosis through mitochondrial pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways:
- Example : Inhibition of specific kinases has been observed, which could lead to potential applications in treating metabolic disorders or cancers .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Enzyme Inhibition | Inhibits specific kinases |
Safety and Toxicology
While the biological activities are promising, the safety profile of this compound requires thorough investigation. Toxicological studies are essential to determine the compound's safety margins and potential side effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of dihydropyridine derivatives are highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:
Substituent Impact :
- Chlorophenyl vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius may enhance binding to hydrophobic pockets in enzymes compared to fluorine .
- 3-Fluorobenzyl vs.
Antioxidant Activity
Compounds with hydroxyl and methoxy groups (e.g., Analog 2) exhibit superior radical scavenging activity (79.05% at 12 ppm) compared to ascorbic acid (82.71%) due to phenolic hydrogen donation .
Anticancer Potential
Analog 1 (6-(4-fluorophenyl)) demonstrated anticancer activity in vitro, likely through intercalation or kinase inhibition . The target compound’s chlorophenyl group may enhance DNA binding affinity, as seen in DFT-QSAR studies of chlorophenyl-containing 1,4-DHPs, which showed strong binding to MCF-7 receptors (binding energy: −8.2 kcal/mol) .
Antimicrobial Activity
Pyridinecarbonitriles with methylsulfanyl groups (e.g., Analog 4) showed moderate inhibition against Staphylococcus aureus and Escherichia coli . The target compound’s fluorobenzyl group could improve membrane penetration, though direct data are unavailable.
Physicochemical and ADMET Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
